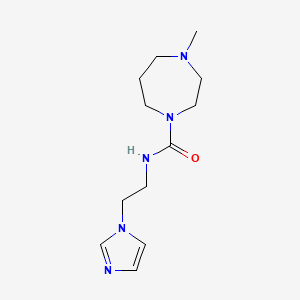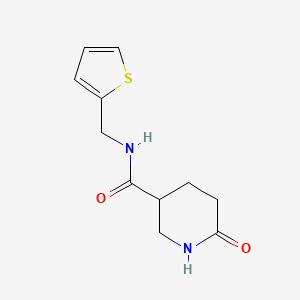![molecular formula C15H21N3O4 B7571311 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is also known as E64d, which is a potent inhibitor of cysteine proteases. This compound has been widely used in scientific research for its various applications, including biochemical and physiological effects, mechanism of action, and synthesis methods.
作用机制
E64d acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the accumulation of its substrates. The accumulation of these substrates can lead to various cellular processes, including cell death and inflammation.
Biochemical and Physiological Effects:
E64d has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases. E64d has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. In addition, E64d has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.
实验室实验的优点和局限性
E64d has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, which makes it an excellent tool for studying the role of these enzymes in various biological processes. E64d is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, E64d has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, E64d has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the use of E64d in scientific research. One potential direction is the use of E64d as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the development of more potent and selective inhibitors of cysteine proteases, which could lead to the development of new treatments for various diseases. Finally, further research is needed to understand the precise mechanisms of action of E64d and its effects on various biological processes.
合成方法
The synthesis of 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a multi-step process that involves the reaction of several chemical reagents. The most common method used for the synthesis of E64d is the reaction of N-ethylaniline with ethyl isocyanate, followed by the reaction of the resulting product with 4-hydroxy-L-proline. The final product is then purified through various chromatographic techniques.
科学研究应用
E64d has been extensively used in scientific research for its various applications. It has been used as an inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes, including cell death, inflammation, and cancer progression. E64d has also been used to study the role of cysteine proteases in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
1-[2-(2-ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-2-22-13-6-4-3-5-11(13)17-14(20)9-18-8-10(19)7-12(18)15(16)21/h3-6,10,12,19H,2,7-9H2,1H3,(H2,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIMDJRFLPSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(CC2C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)